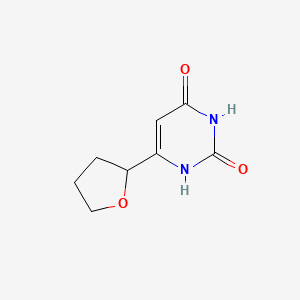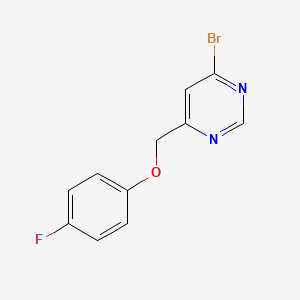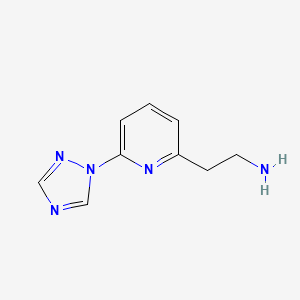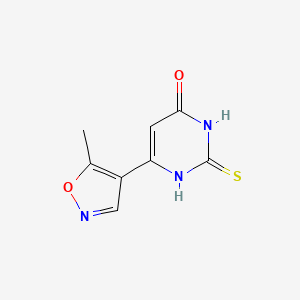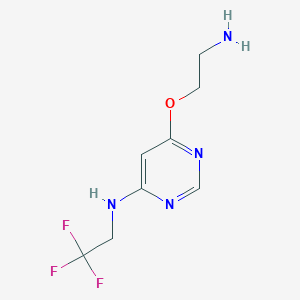
6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11F3N4O and its molecular weight is 236.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis of Heterocyclic Aromatic Amines
Heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are known carcinogens found in cooked meats. The study by Teunissen et al. (2010) provides an extensive review of the analytical methods developed for the detection of PhIP and its metabolites in food products and biological samples. This research underscores the importance of sensitive and selective analytical techniques, particularly liquid chromatography coupled with mass spectrometry, for the quantitative analysis of HAAs and their metabolites in various matrices (Teunissen et al., 2010).
Pyrimidine Derivatives and Anti-inflammatory Activities
Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. The review by Rashid et al. (2021) summarizes recent developments in the synthesis of pyrimidine derivatives and their structure-activity relationships (SARs), highlighting their potential as anti-inflammatory agents. This suggests that compounds similar to 6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine could have significant therapeutic applications due to their pyrimidine core (Rashid et al., 2021).
Pyrimidines in Pharmacology
Pyrimidine derivatives are prominent in pharmacology due to their wide range of biological activities. A systematic analysis by Chiriapkin (2022) discusses the pharmacological applications of pyrimidine derivatives, including antiviral, antimicrobial, antitumor, and anabolic activities. This indicates the versatility of pyrimidine compounds in drug development and their potential for creating new treatments (Chiriapkin, 2022).
Advanced Oxidation Processes for Nitrogen-containing Compounds
The review by Bhat and Gogate (2021) focuses on the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs). This research is relevant for environmental applications, particularly in the treatment of pollutants with chemical structures similar to the compound . It highlights the efficacy of AOPs in degrading recalcitrant nitrogen-containing compounds in water, suggesting potential environmental remediation applications (Bhat & Gogate, 2021).
Sorbents for PFAS Removal
Ateia et al. (2019) review the application of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. This highlights the potential environmental application of compounds with amine functionalities in addressing water contamination issues. The study emphasizes the role of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the effective removal of PFAS (Ateia et al., 2019).
Eigenschaften
IUPAC Name |
6-(2-aminoethoxy)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c9-8(10,11)4-13-6-3-7(15-5-14-6)16-2-1-12/h3,5H,1-2,4,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMFZRPLAWGDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCCN)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-oxotetrahydrothiophen-3-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480245.png)
![1-(prop-2-yn-1-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480246.png)
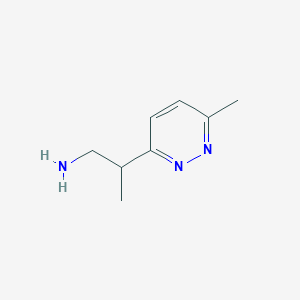
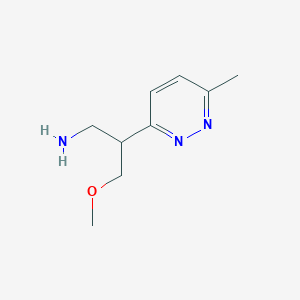

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)
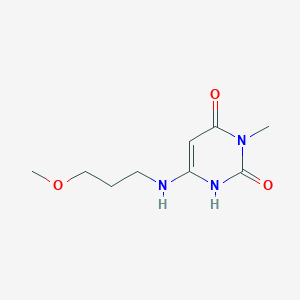
![1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480256.png)
